Product packaging for 1-(Benzyloxy)-4-(methylsulfanyl)benzene(Cat. No.:CAS No. 81499-30-1)

1-(Benzyloxy)-4-(methylsulfanyl)benzene

Cat. No.: B12096417
CAS No.: 81499-30-1
M. Wt: 230.33 g/mol
InChI Key: GKPLCUHNOAYHBI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aromatic Ether Synthesis

The journey to synthesize aromatic ethers has been marked by several pivotal discoveries that have shaped modern organic chemistry.

The cornerstone of ether synthesis is the Williamson ether synthesis , developed by Alexander Williamson in 1850. researchgate.netprepchem.com This reaction, which involves the SN2 displacement of a halide from an organohalide by an alkoxide or phenoxide, was instrumental in proving the structure of ethers. researchgate.netgoogle.com For aromatic ethers, this typically involves reacting a phenoxide with an alkyl halide. researchgate.net While fundamentally important and still widely used, its classical form has limitations, particularly when constructing diaryl ethers due to the low reactivity of aryl halides in SN2 reactions.

To address this, the Ullmann condensation , reported by Fritz Ullmann in the early 1900s, became a critical tool. chemicalbook.comgoogleapis.com This method utilizes a copper catalyst to promote the coupling of an aryl halide with an alcohol or phenol (B47542). prepchem.comstackexchange.comchemeo.com For decades, the Ullmann reaction was the primary method for synthesizing diaryl ethers, although it was often hampered by harsh reaction conditions, such as high temperatures (frequently over 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope. chemicalbook.com

The late 20th and early 21st centuries have seen a renaissance in aryl ether synthesis, driven by the advent of transition-metal catalysis. Palladium- and copper-based catalytic systems, employing sophisticated ligands, now allow for the O-arylation of alcohols and phenols under significantly milder conditions with much broader applicability. Recent efforts have also focused on developing more sustainable or "green" versions of these reactions, for instance, by using weaker alkylating agents at high temperatures to avoid salt byproducts.

Development of Methodologies for Aryl Thioether Construction

The construction of the aryl C–S bond, central to aryl thioethers, has followed a parallel, albeit more challenging, evolutionary path. Early methods were generally limited to the condensation of a metal thiolate with an organic halide.

Similar to ether synthesis, the Ullmann-type condensation was adapted for C–S bond formation, coupling aryl halides with thiols using a copper catalyst. chemicalbook.comstackexchange.com However, the development of catalytic methods for thioether synthesis lagged behind that of ethers. A primary obstacle is the tendency of sulfur compounds, particularly thiols and thiolates, to coordinate strongly to and "poison" the metal catalyst, leading to inactive species and sluggish reactions.

Significant progress has been made through the development of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, in particular, have become highly effective for creating a wide variety of aryl thioethers under mild conditions. The success of these modern methods often hinges on the rational design of sterically hindered and electron-rich ligands that protect the metal center from irreversible binding by the sulfur nucleophile. Beyond traditional cross-coupling, recent years have witnessed the emergence of novel strategies that expand the toolkit for C–S bond formation. These include methods based on the direct functionalization of C–H bonds, decarboxylative couplings, and reactions activated by visible light (photoredox catalysis), which offer new, often more atom-economical, pathways to these valuable compounds.

Significance of Bifunctionalized Aromatic Systems in Advanced Synthesis

Bifunctional compounds are molecules that possess two distinct reactive sites. In aromatic chemistry, bifunctional systems—an aromatic ring substituted with two different functional groups—are exceptionally valuable building blocks. Their importance lies in the ability to construct complex molecular architectures from relatively simple starting materials through short, efficient synthetic sequences.

The presence of two functional groups allows for sequential or orthogonal chemical transformations. One group can be reacted selectively while the other remains intact, to be manipulated in a later step. This controlled reactivity is a cornerstone of modern synthetic strategy, enabling the assembly of intricate targets such as natural products, pharmaceuticals, and advanced materials. Furthermore, the interplay between the electronic properties of the two functional groups can be harnessed to direct the regioselectivity of further reactions on the aromatic ring, offering another layer of synthetic control.

Overview of 1-(Benzyloxy)-4-(methylsulfanyl)benzene within Aromatic Ether and Thioether Research

This compound is a classic example of a bifunctionalized aromatic compound, integrating both an aryl ether (the benzyloxy group) and an aryl thioether (the methylsulfanyl group) on a central benzene (B151609) ring. This dual functionality makes it a versatile intermediate in multi-step organic synthesis.

A plausible and common route for its preparation involves a Williamson-type ether synthesis. This would start with 4-(methylsulfanyl)phenol, which is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces the bromide from benzyl (B1604629) bromide in an SN2 reaction to yield the final product. This approach is analogous to established procedures for creating similar benzyloxy-substituted aromatic compounds.

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups.

The Thioether Group: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it from a weak electron-donating group into a potent electron-withdrawing group, which can influence subsequent reactions.

The Ether Group: The benzyloxy group serves as a common protecting group for the phenol. The benzyl group can be readily removed under mild conditions, typically via catalytic hydrogenation, to unmask the parent phenolic hydroxyl group.

This orthogonal reactivity allows chemists to use this compound as a linchpin in complex synthetic routes, particularly in medicinal chemistry and materials science where precise control over molecular structure is paramount.

Chemical Data for this compound

PropertyValue
IUPAC Name This compound
Other Names Benzyl 4-(methylthio)phenyl ether
CAS Number 33659-29-1
Molecular Formula C₁₄H₁₄OS
Molecular Weight 230.33 g/mol
Appearance White to off-white solid
Melting Point 71-73 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14OS B12096417 1-(Benzyloxy)-4-(methylsulfanyl)benzene CAS No. 81499-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLCUHNOAYHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707064
Record name 1-(Benzyloxy)-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81499-30-1
Record name 1-(Benzyloxy)-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Pathways for 1 Benzyloxy 4 Methylsulfanyl Benzene and Analogues

Carbon-Oxygen Bond Formation Methodologies for the Benzyl (B1604629) Ether Moiety

The formation of the aryl benzyl ether linkage is a critical step. This can be achieved by reacting a phenol (B47542) derivative, such as 4-(methylsulfanyl)phenol, with a benzylating agent, or through more advanced catalytic methods.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 1-(benzyloxy)-4-(methylsulfanyl)benzene, this approach involves the deprotonation of 4-(methylsulfanyl)phenol to form a more nucleophilic phenoxide ion. This is typically achieved using a base. The subsequent reaction of this phenoxide with a benzyl halide, such as benzyl bromide or benzyl chloride, yields the desired benzyl ether. wikipedia.org

The general mechanism involves the attack of the alkoxide or phenoxide ion on the primary alkyl halide. wikipedia.org For the synthesis of aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly employed, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction. jk-sci.comnih.gov

Key features of the Williamson ether synthesis for this target molecule include:

Reactants : 4-(methylsulfanyl)phenol and a benzyl halide (e.g., benzyl chloride, benzyl bromide). francis-press.com

Mechanism : SN2 reaction. wikipedia.org

Conditions : Requires a base to deprotonate the phenol. jk-sci.com The choice of reactants is crucial; the reaction works best with a primary alkyl halide (benzyl halide) and a phenoxide, as the alternative (an aryl halide and a benzyl alkoxide) is not feasible for SN2 reactions. masterorganicchemistry.com

Table 1: Key Parameters of Williamson Ether Synthesis for Aryl Benzyl Ethers
ParameterDescriptionExample Reactants for Target Synthesis
Reaction TypeBimolecular Nucleophilic Substitution (SN2)N/A
NucleophilePhenoxide ion4-(methylsulfanyl)phenoxide
ElectrophilePrimary alkyl halide (or sulfonate ester)Benzyl bromide or Benzyl chloride
Typical BasesK₂CO₃, NaOH, NaH, KHK₂CO₃
Typical SolventsAcetone, DMF, DMSOAcetone

While the Williamson synthesis is robust, the requirement for strong bases can be incompatible with sensitive functional groups. Modern organic synthesis has developed milder, catalytic alternatives. One such approach involves the use of benzyl transfer agents that react with alcohols under nearly neutral conditions. orgsyn.org

An example is the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT). This reagent facilitates benzyl transfer to an alcohol upon mild heating. orgsyn.org The proposed mechanism is SN1-like, where the thermal ionization of the reagent generates a reactive benzyl carbocation, which is then trapped by the nucleophilic phenol. This method avoids the need for strong bases, using a mild acid scavenger like magnesium oxide (MgO) instead. orgsyn.org These protocols offer excellent yields for primary and secondary alcohols and are also applicable to phenols. orgsyn.org

Cross-dehydrogenative coupling (CDC) represents a highly atom- and step-economical strategy for forming C-O bonds. sioc-journal.cn This methodology aims to form the ether linkage directly from C-H bonds, avoiding the pre-functionalization of starting materials typically required in methods like the Williamson synthesis. sioc-journal.cn

These reactions often involve the metal-catalyzed coupling of an aromatic C-H bond with an alcohol. nih.gov For the synthesis of a benzyl aryl ether, this could involve the direct coupling of a substituted benzene (B151609) with benzyl alcohol. Various catalytic systems, often based on copper, iron, or palladium, have been developed to facilitate this transformation. sioc-journal.cnnih.govnih.gov The reactions typically require an oxidant to facilitate the removal of two hydrogen atoms. nih.gov While powerful, achieving regioselectivity on the aromatic ring can be a challenge that is often addressed through the use of directing groups.

An alternative, though less direct, pathway to aryl ethers involves the transformation of an aniline (B41778) functional group. A protocol has been developed for the synthesis of aryl ethers from anilines under mild conditions. researchgate.net This method involves the conversion of the aniline (e.g., 4-(methylsulfanyl)aniline) into an aryl ammonium (B1175870) salt, such as an aryltrimethylammonium salt. researchgate.net This salt can then react with an alcohol or phenol (in this case, benzyl alcohol) in the presence of a base like potassium tert-butoxide (KOtBu) at room temperature to yield the corresponding aryl ether. researchgate.net This C-N to C-O bond transformation strategy is notable for its mild conditions and broad substrate scope. researchgate.net

Table 2: Comparison of C-O Bond Formation Strategies
MethodologyKey FeatureStarting Materials for Target MoietyConditions
Williamson Ether SynthesisClassic SN2 reaction4-(methylsulfanyl)phenol + Benzyl halideStrong base (e.g., K₂CO₃, NaH)
Catalytic BenzylationUse of benzyl transfer agents4-(methylsulfanyl)phenol + BnOPTMild heating, acid scavenger (e.g., MgO)
Dehydrogenative CouplingAtom-economical C-H activation4-(methylsulfanyl)benzene + Benzyl alcoholMetal catalyst (e.g., Cu, Fe) + Oxidant
Aniline TransformationC-N to C-O bond conversion4-(methylsulfanyl)aniline + Benzyl alcoholFormation of ammonium salt, then base (KOtBu)

Carbon-Sulfur Bond Construction Methodologies for the Aryl Thioether Moiety

The formation of the aryl thioether moiety is the second key transformation. This is most commonly achieved via transition metal-catalyzed cross-coupling reactions, which provide a versatile and efficient means to create C-S bonds.

Transition metal catalysis is a cornerstone of modern synthetic chemistry for forming C-S bonds. Palladium, copper, and nickel catalysts are all widely employed for the cross-coupling of aryl halides or triflates with thiols or their surrogates.

Palladium-Catalyzed Reactions : Palladium catalysts are highly effective for C-S bond formation. These reactions typically couple an aryl halide (e.g., 1-(benzyloxy)-4-bromobenzene) with a thiol (e.g., methanethiol (B179389) or a surrogate like sodium thiomethoxide). lookchem.comnih.gov The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, allowing for the coupling of even challenging substrates. nih.gov One-pot procedures have been developed where an aryl halide is coupled with a thiol surrogate, avoiding the need to handle volatile and odorous thiols directly. nih.govacs.org

Copper-Catalyzed Reactions : Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classical and still relevant approach. These reactions can couple aryl iodides with thiols. While historically requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures.

Nickel-Catalyzed Reactions : Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-S cross-coupling. synthical.com Nickel catalysts can effectively couple aryl triflates with alkyl thiols under mild conditions. nih.govrsc.org Recent developments have also demonstrated the nickel-catalyzed cyanation of aryl thioethers, showcasing the ability of nickel to activate C-S bonds for further transformation. acs.org These systems often show excellent functional group tolerance and can be applied to complex molecules. nih.gov

Table 3: Transition Metal Catalysts for Aryl Thioether Synthesis
Metal CatalystTypical Aryl PartnerTypical Sulfur PartnerKey Advantages
Palladium (Pd)Aryl Bromide, Iodide, or TriflateThiol, Thiol SurrogateHigh efficiency, broad scope, well-studied
Copper (Cu)Aryl Iodide, BromideThiolClassic method, cost-effective
Nickel (Ni)Aryl Chloride, TriflateThiol, ArylthiosilanesCost-effective, couples less reactive halides

Thiol-Free Reagent Approaches (e.g., Xanthates, Thioureas as Sulfur Sources)

Traditional thioether synthesis often relies on the use of thiols, which are notorious for their foul odor, toxicity, and susceptibility to air oxidation. mdpi.comnih.gov To circumvent these issues, significant research has focused on developing "thiol-free" methods that utilize stable, odorless sulfur surrogates. Among these, xanthates and thioureas have emerged as highly effective reagents. mdpi.comtaylorandfrancis.com

Xanthates as Sulfur Surrogates

Potassium xanthogenates (ROCS₂K), easily prepared from alcohols and carbon disulfide, are attractive, low-cost, and stable sulfurizing agents. mdpi.comnih.gov They can be used in both transition-metal-catalyzed and transition-metal-free reactions to generate thioethers. mdpi.com A general approach involves the reaction of xanthates with aryl halides. For instance, heating a mixture of an aryl halide, a xanthate salt (like ethyl potassium xanthogenate), and a base such as cesium carbonate in a suitable solvent provides the target aryl alkyl thioether. researchgate.net This method avoids direct contact with volatile thiols. researchgate.net

Recent developments have shown that diaryliodonium salts can react with xanthate salts in an operationally simple, thiol-free method to produce alkyl aryl thioethers with high functional group tolerance. nih.govfigshare.com Another strategy involves the reaction of aryl halides with ROCS₂K, which can proceed without a transition metal or a base, likely via a xanthate intermediate formed through nucleophilic substitution. mdpi.comnih.gov

Table 1: Synthesis of Aryl Thioethers using Xanthates

Aryl Halide/Salt Xanthate Conditions Product Type Yield Reference
Diaryl-iodonium Salts ROCS₂K Developed conditions Alkyl Aryl Thioether High nih.govfigshare.com
Aryl Halides EtOCS₂K CuO nanoparticles, Hydrolysis Unsymmetrical Sulfides Good to Excellent organic-chemistry.org
2'-halochalcones Xanthate Cu-catalyst, Domino reaction Thioflavanones Excellent researchgate.net
Aryl Halides ROCS₂K Transition-metal-free, Base-free Alkyl Aryl Thioether Good mdpi.com

Thiourea (B124793) as a Sulfur Source

Thiourea is an inexpensive, stable, and user-friendly sulfur source that has been widely adopted for thioether synthesis. taylorandfrancis.comrsc.org It can react with organic halides to form S-alkylisothiouronium salts as intermediates, which are then hydrolyzed, often in a one-pot procedure, to generate the corresponding thiol or thiolate in situ. rsc.orglibretexts.org This transiently formed nucleophile then reacts with an electrophile to yield the desired thioether. rsc.org

This approach is particularly effective for synthesizing nitroaryl thioethers via SₙAr reactions, where odorless and stable thiourea replaces volatile thiols. rsc.org The reaction of indoles with p-quinone methides using thiourea as the sulfur source also proceeds efficiently to give thioethers in good to excellent yields. rsc.org The versatility of thiourea allows for the regioselective synthesis of both symmetrical and unsymmetrical thioethers, avoiding the formation of disulfide byproducts that can occur with free thiols. researchgate.net Functionalized thioureas have also been shown to be compatible with SₙAr conditions for producing heteroaryl thioethers. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) Routes for Thioether Synthesis

Nucleophilic aromatic substitution (SₙAr) is a powerful method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs). acsgcipr.org The mechanism involves the attack of a nucleophile (such as a thiolate) on the carbon atom bearing a leaving group (like a halogen), forming a resonance-stabilized Meisenheimer complex. Subsequent loss of the leaving group yields the substituted product. acsgcipr.org

For the synthesis of thioethers, this pathway is highly effective for aryl halides or pseudohalides that are electron-deficient. thieme-connect.de For instance, the synthesis of nitroaryl thioethers proceeds efficiently via SₙAr, where the nitro group sufficiently activates the ring for nucleophilic attack by a sulfur source. rsc.orgresearchgate.net While the direct synthesis of this compound via SₙAr is challenging due to the lack of a strong EWG, a precursor such as 1-fluoro-4-nitrobenzene (B44160) could readily undergo an SₙAr reaction with a methylthiolate source. The resulting nitro-substituted thioether could then be chemically modified (e.g., reduction of the nitro group, diazotization, and subsequent introduction of a benzyloxy group) to arrive at the final product.

Recent studies have focused on developing milder SₙAr conditions. It has been shown that aryl fluorides, even those with weaker activation, can be converted to their corresponding thioethers using 18-crown-6-ether as an additive at temperatures as low as 0 to 25 °C. nih.govjst.go.jp Additionally, less toxic and odorless disulfides can be used directly as nucleophiles in these reactions. nih.govjst.go.jp The use of thiourea to generate an in situ thiolate for SₙAr reactions in aqueous micellar solutions represents an environmentally benign approach. rsc.org

Table 2: Examples of SₙAr Reactions for Thioether Synthesis

Aryl Substrate Sulfur Nucleophile Conditions Key Feature Reference
Nitro-activated Aryl Halides Thiourea (in situ thiolate) Aqueous Triton X-100 Odorless, one-pot synthesis rsc.org
Halogen-activated Aryl Fluorides Thiols, Disulfides 18-crown-6-ether, 0-25 °C Mild conditions for less activated substrates nih.govjst.go.jp
Heteroaryl Halides (Cl, Br) Thiols, functionalized thioureas K₂CO₃, DMAc, rt-100 °C Smooth reaction for electron-deficient heteroarenes nih.gov
meso-Thioether Porphyrins Base (generates porphyrin thiolate) Room Temperature Unusual SₙAr via thiolate displacement nih.gov

Benzyne-Mediated Reactions for Aromatic Sulfide (B99878) Generation

Reactions involving benzyne (B1209423) intermediates offer a distinct pathway to aryl sulfides, complementing classical substitution methods. Benzyne, a highly reactive intermediate, can be generated under various conditions, including the use of strong bases or, more recently, from stable precursors under mild conditions. nih.govacs.org

A modern and particularly mild method for generating benzyne involves the use of pseudocyclic arylbenziodoxaborole precursors, which can be triggered by water at room temperature. nih.govarkat-usa.org When benzyne is generated in the presence of an organic sulfide, it readily reacts to form a sulfonium (B1226848) salt. nih.govarkat-usa.org This contrasts with reactions under anhydrous basic conditions, which often lead to complex mixtures of products from rearrangements and eliminations rather than simple addition. arkat-usa.org The aqueous conditions facilitate the protonation of the initial zwitterionic intermediate, leading to the selective formation of sulfonium salts. nih.gov This method is compatible with a wide range of functional groups on the sulfide, including alkyl, halogen, cyano, and nitro groups. nih.gov

Another approach involves the thermal generation of benzyne via the hexadehydro-Diels–Alder (HDDA) reaction. acs.org The benzyne produced reacts with alkyl sulfides to form an initial betaine, which rearranges to a more stable S-aryl sulfur ylide. This ylide can then be trapped or further react to yield various thioether products. acs.org

Table 3: Benzyne Reactions for Sulfide and Sulfonium Salt Formation

Benzyne Precursor Sulfide Reactant Conditions Product Key Feature Reference
Mesityl benziodoxaborole triflate Alkyl aryl sulfides, Diaryl sulfides NaHCO₃, aqueous, rt Sulfonium Salts Very mild, selective formation of sulfonium salts arkat-usa.org
Pseudocyclic arylbenziodoxaboroles Organic Sulfides Water-triggered, rt Sulfonium Salts Selective protonation of intermediate in water nih.govacs.org
Tetrayne (via HDDA) Alkyl Sulfides Thermal S-aryl sulfur ylide intermediates Generation of transient ylides acs.org
Benzenediazonium-2-carboxylate Aryl ethyl sulfides Anhydrous Diaryl sulfides Elimination of ethylene (B1197577) occurs acs.org

Convergent and Divergent Synthesis of this compound

The strategic planning of a synthesis, whether convergent or divergent, is crucial for efficiency, modularity, and the ability to generate analogues for structure-activity relationship studies. Both approaches can be applied to the synthesis of this compound.

Modular Assembly of Substituted Aromatic Scaffolds

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then joined together in a late-stage coupling step. This strategy is often more efficient for complex molecules as it allows for the parallel construction of building blocks, maximizing yield and minimizing the number of linear steps.

For this compound, a convergent approach would involve the separate preparation of a benzyloxy-containing fragment and a methylsulfanyl-containing fragment. For example, a palladium-catalyzed cross-coupling reaction, a mainstay for C-S bond formation, could be employed. thieme-connect.de

Fragment A: 4-Benzyloxyphenyl bromide (prepared from 4-bromophenol (B116583) and benzyl bromide).

Fragment B: Sodium thiomethoxide or a more advanced thiol surrogate.

The coupling of these two fragments, perhaps using a [Pd(IPr*OMe)(cin)(Cl)] complex known for its high activity in C-S cross-coupling, would furnish the final product. organic-chemistry.org Another modular strategy involves the decarbonylative coupling of thioesters, which allows for the use of readily available carboxylic acids as aryl precursors, providing an orthogonal approach to methods relying on aryl halides. nih.gov This modularity is highly advantageous for creating libraries of analogues by simply varying the structure of either fragment.

Chemical Reactivity and Transformations of 1 Benzyloxy 4 Methylsulfanyl Benzene

Reactivity of the Benzyl (B1604629) Ether Functional Group

Reductive Cleavage Strategies (e.g., Catalytic Hydrogenolysis, Metal-Mediated Reductions)

Reductive cleavage is a common method for deprotecting benzyl ethers. ambeed.com Catalytic hydrogenolysis is a primary technique, typically involving a palladium or platinum catalyst. ambeed.comresearchgate.net In this process, the bond between the benzylic carbon and the ether oxygen is cleaved, yielding 4-(methylsulfanyl)phenol and toluene. ambeed.com However, a significant challenge in the hydrogenolysis of sulfur-containing compounds like 1-(benzyloxy)-4-(methylsulfanyl)benzene is catalyst poisoning by the thioether group. nih.gov The sulfur atom can strongly adsorb to the catalyst surface, deactivating it and hindering the reaction. To overcome this, larger amounts of catalyst may be required. nih.gov

An alternative to direct hydrogenolysis is the use of metal-mediated reductions. These methods can sometimes be more tolerant of sulfur-containing functional groups. osti.gov For instance, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) (a Birch-type reduction), can cleave benzyl ethers. mpg.deacs.org However, these conditions are harsh and may not be compatible with other functional groups in a complex molecule. acs.org

Recent advancements have explored the use of 2-naphthylmethyl (Nap) ethers as an alternative to benzyl ethers when sulfur is present. Nap ethers can be selectively cleaved by hydrogenolysis in the presence of thioethers and benzyl ethers, suggesting a potential strategic alternative in complex syntheses. nih.gov

Oxidative Deprotection Methodologies (e.g., Ozonolysis, DDQ-Mediated Oxidation, Halogen-Based Reagents)

Oxidative methods provide an alternative pathway for benzyl ether cleavage. Ozonolysis can be used to remove benzyl protecting groups under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction typically results in the formation of a benzoic ester, benzoic acid, and the corresponding alcohol (in this case, 4-(methylsulfanyl)phenol). organic-chemistry.org A subsequent deacylation step, for example with sodium methoxide, completes the debenzylation. organic-chemistry.org An advantage of this method is its selectivity, as it generally does not affect glycosidic linkages or acetals. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for the oxidative cleavage of benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB) ethers. researchgate.netnih.govnih.gov While simple benzyl ethers are less reactive towards DDQ, recent studies have shown that visible-light-mediated debenzylation using DDQ can be effective. mpg.deacs.org This photooxidative method has been shown to be compatible with thioethers, without leading to the formation of sulfoxide (B87167) or sulfone side products. mpg.deacs.org DDQ can be used in stoichiometric or catalytic amounts, with air serving as the terminal oxidant in the catalytic system. acs.orgnih.gov

Other oxidative reagents include those based on halogens or nitroxyl (B88944) radicals. For example, a combination of BCl₃ and a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org Additionally, nitroxyl radical catalysts, such as those derived from TEMPO, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl groups. nih.govresearchgate.net

Acid-Catalyzed Benzyl Ether Cleavage in Sensitive Systems

While benzyl ethers are generally stable to a wide range of acidic and basic conditions, they can be cleaved by strong acids. organic-chemistry.org This method, however, is often limited to substrates that lack other acid-sensitive functional groups. organic-chemistry.org The presence of the methylsulfanyl group in this compound may influence the choice of acidic conditions, as strong acids could potentially protonate the sulfur atom, affecting its reactivity or leading to undesired side reactions. For sensitive substrates, milder acidic conditions or alternative deprotection strategies are generally preferred.

Reactivity and Derivatization of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group in this compound is a key site for chemical modification, primarily through oxidation of the sulfur atom or by leveraging its nucleophilic character.

Controlled Oxidation to Sulfoxide and Sulfone Derivatives

The thioether functionality can be selectively oxidized to either a sulfoxide or a sulfone, depending on the reaction conditions and the oxidant used. ucla.eduthieme-connect.de This transformation is significant as it alters the electronic properties and steric bulk of the sulfur-containing group.

For the selective oxidation to the corresponding sulfoxide, 1-(benzyloxy)-4-(methylsulfinyl)benzene, a variety of reagents can be employed under controlled conditions. Hydrogen peroxide is a common "green" oxidant, and its use in conjunction with a catalyst or a specific solvent system can afford high selectivity. nih.govorganic-chemistry.org For instance, using hydrogen peroxide in glacial acetic acid provides a simple and efficient method for oxidizing sulfides to sulfoxides in high yields. nih.gov Other systems include hydrogen peroxide with acetonitrile (B52724) in a basic methanol (B129727) solution, which has been shown to be selective for the conversion of p-substituted-phenyl methyl sulfides to their sulfoxides. rsc.orgrsc.org

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or more forcing conditions, leads to the formation of the corresponding sulfone, 1-(benzyloxy)-4-(methylsulfonyl)benzene. ucla.eduorganic-chemistry.org meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful and commonly used oxidant for this purpose. ucla.edufishersci.ca Typically, using one equivalent of m-CPBA can lead to the sulfoxide, while an excess (two or more equivalents) will result in the sulfone. organic-chemistry.org The reaction is often performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

Table 1: Common Reagents for the Oxidation of Aryl Methyl Sulfides

Product Reagent(s) Typical Conditions Reference(s)
Sulfoxide Hydrogen Peroxide / Acetic Acid Room temperature nih.gov
Sulfoxide Hydrogen Peroxide / Acetonitrile Methanol, K₂CO₃, 0 °C rsc.orgrsc.org
Sulfoxide meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.) THF, 0 °C
Sulfone meta-Chloroperoxybenzoic acid (m-CPBA) (2.0 equiv.) Dichloromethane, room temperature
Sulfone Urea-Hydrogen Peroxide Solid state organic-chemistry.org

Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in the methylsulfanyl group is nucleophilic due to the presence of lone pairs of electrons. libretexts.org This nucleophilicity is generally greater than that of its oxygen analogue (in an ether) due to the higher polarizability of sulfur. libretexts.org As a result, the sulfur atom can react with electrophiles. For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In the case of this compound, reaction with an electrophile like methyl iodide could potentially lead to the formation of a dimethyl(4-(benzyloxy)phenyl)sulfonium iodide salt.

The nucleophilicity of the sulfur atom is influenced by the electronic nature of the aromatic ring. The benzyloxy group is an electron-donating group (by resonance), which increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom, thereby enhancing its nucleophilicity compared to an unsubstituted phenyl sulfide (B99878). This nucleophilic character is fundamental to various C-S bond-forming reactions and other transformations at the sulfur center. nih.govacs.org However, direct nucleophilic aromatic substitution on the ring of this compound where the methylsulfanyl group acts as a nucleophile is less common under standard conditions and often requires metal catalysis or specific activation of the reaction partner. acs.orgnih.govwashington.edu

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the benzyloxy (-OCH₂Ph) and methylsulfanyl (-SCH₃) groups. Both substituents are ortho, para-directing activators due to the lone pairs of electrons on the oxygen and sulfur atoms, which can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate. libretexts.org

The benzyloxy group is generally considered a stronger activating group than the methylsulfanyl group. Therefore, the regiochemical outcome of electrophilic substitution reactions is predominantly controlled by the benzyloxy group, with substitution occurring at the positions ortho to it (positions 2 and 6). Position 4 is blocked by the methylsulfanyl group. Steric hindrance from the bulky benzyloxy group might slightly favor substitution at the less hindered ortho position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netnih.govnih.govlibretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, the expected major product is 1-(benzyloxy)-2-nitro-4-(methylsulfanyl)benzene. nih.govfrontiersin.orgnih.gov

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orglibretexts.org The primary product would be the 2-halo-substituted derivative.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netnih.govresearchgate.netias.ac.in For instance, acylation with acetyl chloride would yield 1-(2-(benzyloxy)-5-(methylthio)phenyl)ethan-1-one.

The following table summarizes the expected major products for electrophilic aromatic substitution reactions on a closely related compound, 4-methoxythioanisole, which provides insight into the expected regioselectivity for this compound.

Reaction Reagents Major Product(s) of 4-Methoxythioanisole
Friedel-Crafts Acylation Acetic anhydride, Amberlyst-15 2-Acetyl-4-methoxythioanisole
Nitration HNO₃, H₂SO₄ 4-Methoxy-2-nitrothioanisole
Bromination Br₂, FeBr₃ 2-Bromo-4-methoxythioanisole

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom- and step-economical alternative to traditional cross-coupling reactions. sioc-journal.cn In the context of this compound, the thioether moiety can act as a directing group to facilitate regioselective C-H functionalization at the ortho position. nih.gov

Palladium-catalyzed reactions, for instance, can utilize the coordinating ability of the sulfur atom to direct the metal catalyst to the adjacent C-H bond, enabling the introduction of various functional groups. researchgate.net This strategy allows for the precise modification of the aromatic core without the need for pre-installed leaving groups.

While specific examples of C-H activation on this compound are not prevalent in the literature, studies on related aryl sulfides demonstrate the feasibility of this approach. For example, thioethers have been shown to direct C-H olefination reactions. nih.gov

A general scheme for a directed C-H functionalization is shown below:

A general representation of a palladium-catalyzed C-H functionalization directed by a sulfur-containing group.

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late stage in a synthetic sequence, which is particularly valuable for the structural diversification of complex molecules. researchgate.netnih.gov For this compound, both the benzyloxy and methylsulfanyl groups, as well as the aromatic ring itself, offer handles for such modifications.

Modification of the Benzyloxy Group:

Cleavage of the Benzyl Ether: The benzyl ether can be cleaved under various conditions to reveal the corresponding phenol (B47542). Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a common method, although the presence of the sulfur atom can sometimes poison the catalyst. nih.gov Alternative methods include treatment with strong acids or oxidative cleavage. organic-chemistry.org Recent developments have shown that visible-light-mediated oxidative debenzylation can be effective even in the presence of thioethers. researchgate.net

Benzylic Functionalization: The benzylic C-H bonds of the benzyloxy group are susceptible to radical halogenation (e.g., with N-bromosuccinimide) or oxidation. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com Strong oxidizing agents like KMnO₄ can cleave the benzylic group to a carboxylic acid. libretexts.orgmasterorganicchemistry.com

Modification of the Methylsulfanyl Group:

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The sulfoxide itself can then act as a directing group in further C-H functionalization reactions.

Late-Stage Aromatic Functionalization:

As discussed in the previous sections, late-stage electrophilic substitutions or C-H activations can be employed to introduce new substituents onto the aromatic ring, further diversifying the molecular scaffold. nih.govresearchgate.net

The following table provides examples of late-stage modifications applicable to molecules containing benzyloxy and thioether functionalities.

Transformation Reagents/Conditions Resulting Functional Group Notes
Benzyl Ether Cleavage H₂, Pd/C or DDQ, visible light Phenol Thioether may require specific conditions for hydrogenolysis. nih.govresearchgate.net
Benzylic Bromination N-Bromosuccinimide (NBS), light/heat Benzylic bromide Allows for subsequent nucleophilic substitution. chemistrysteps.comlibretexts.org
Thioether Oxidation mCPBA or H₂O₂ Sulfoxide/Sulfone Oxidation level can be controlled by reaction conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, detailed information about the chemical environment and connectivity of atoms within a molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For "1-(Benzyloxy)-4-(methylsulfanyl)benzene," the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the 4-substituted benzene (B151609) ring, and the methylsulfanyl group.

Based on data from similar structures, the chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are predicted as follows:

Benzyl Protons: The five protons of the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.30 and 7.45 ppm as a multiplet. The two benzylic protons (–CH₂–) would likely resonate as a singlet around δ 5.08 ppm.

4-Methylsulfanylphenyl Protons: The four protons on the 4-(methylsulfanyl)phenyl ring are chemically non-equivalent and would appear as two sets of doublets due to ortho-coupling. The two protons ortho to the benzyloxy group are expected around δ 6.90-7.00 ppm, while the two protons ortho to the methylsulfanyl group would likely be found further downfield, around δ 7.20-7.30 ppm.

Methylsulfanyl Protons: The three protons of the methyl group (–SCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.51 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Benzyl Aromatic7.30 - 7.45Multiplet
Benzylic (–CH₂)~5.08Singlet
Phenyl (ortho to –O)6.90 - 7.00Doublet
Phenyl (ortho to –S)7.20 - 7.30Doublet
Methylsulfanyl (–SCH₃)~2.51Singlet

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" gives a distinct signal.

The predicted ¹³C NMR chemical shifts in CDCl₃ are as follows:

Benzyl Carbons: The phenyl carbons of the benzyl group are expected to resonate in the aromatic region (δ 127-137 ppm). The benzylic carbon (–CH₂) signal is anticipated around δ 70.0 ppm. rsc.org

4-Methylsulfanylphenyl Carbons: The carbon attached to the oxygen (ipso-carbon) is expected at approximately δ 158.6 ppm. The carbon attached to the sulfur is predicted around δ 135.1 ppm. The other aromatic carbons would appear in the range of δ 114-130 ppm.

Methylsulfanyl Carbon: The methyl carbon of the methylsulfanyl group (–SCH₃) is expected to have a signal in the upfield region, around δ 16.6 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C (ipso, attached to O)~158.6
C (ipso, attached to S)~135.1
Aromatic C-H114 - 130
Benzyl Aromatic C127 - 137
Benzylic (–CH₂)~70.0
Methylsulfanyl (–SCH₃)~16.6

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the adjacent aromatic protons on both the benzyl and the 4-methylsulfanylphenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon by correlating the assigned proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for linking the different fragments of the molecule. For instance, correlations would be expected between the benzylic protons (–CH₂) and the ipso-carbon of the benzyl ring, as well as the carbon of the 4-methylsulfanylphenyl ring attached to the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the benzylic protons and the ortho-protons of the benzyl ring, as well as between the benzylic protons and the ortho-protons of the 4-methylsulfanylphenyl ring, confirming their spatial relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that typically produces the molecular ion peak [M+H]⁺ or [M+Na]⁺, allowing for the determination of the molecular weight. The molecular weight of "this compound" is 230.33 g/mol .

In addition to the molecular ion, mass spectrometry provides information about the structure through analysis of fragmentation patterns. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the benzylic C-O bond: This is a very common fragmentation for benzyl ethers, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.

Loss of the methylsulfanyl group: Fragmentation could occur with the loss of a methyl radical (•CH₃) from the sulfur atom, followed by further rearrangements.

Cleavage of the phenyl-sulfur bond: This would lead to fragments corresponding to the benzyloxyphenyl cation and the methylsulfanyl radical.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Vibrational Spectroscopy for Functional Group Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its constituent functional groups.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.

Aliphatic C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching of the benzylic methylene (B1212753) (–CH₂) and methyl (–CH₃) groups.

C=C Aromatic Ring Stretching: A series of absorptions, often sharp, in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene rings.

C-O Ether Stretching: A strong, characteristic absorption band for the aryl-alkyl ether C-O stretch is expected in the region of 1220-1260 cm⁻¹.

C-S Thioether Stretching: The C-S stretching vibration is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹.

Out-of-Plane Bending (OOP): The substitution pattern on the benzene rings can often be determined from the strong C-H out-of-plane bending bands in the 680-900 cm⁻¹ region. A 1,4-disubstituted (para) ring typically shows a strong band in the 810-840 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
Aryl-Alkyl Ether C-OStretching1220 - 1260Strong
Thioether C-SStretching600 - 800Weak to Medium
p-Disubstituted BenzeneC-H Out-of-Plane Bending810 - 840Strong

Note: These are predicted values and may vary depending on the specific molecular environment and sample preparation.

Chromatographic and Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

The purity assessment and isolation of this compound rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are pivotal in ensuring the compound's quality and in guiding its purification. These methods are essential for monitoring reaction progress, identifying impurities, and isolating the final product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of this compound, owing to the compound's aromatic and non-polar characteristics. The separation is typically achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18), with a polar mobile phase.

Detailed research findings indicate that the separation of benzene derivatives can be effectively accomplished using a C18 column. researchgate.net For compounds with similar functionalities, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution, is common. researchgate.netresearchgate.net The UV detector is generally set at a wavelength between 254 nm and 280 nm to monitor the elution of the aromatic compound. researchgate.netjocpr.com

For the isolation of this compound, preparative HPLC can be employed, using a larger column and higher flow rates to handle larger sample quantities. nih.gov The principles of separation remain the same as in analytical HPLC, allowing for the collection of highly pure fractions of the target compound.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Related Benzene Derivatives

ParameterValue/ConditionRationale/Significance
Stationary Phase Octadecylsilane (C18), 5 µmProvides a non-polar surface for hydrophobic interactions with the analyte.
Mobile Phase Acetonitrile / Water (gradient)The changing solvent composition allows for the elution of compounds with varying polarities.
Modifier 0.1% Formic Acid or TFAImproves peak symmetry and resolution by suppressing the ionization of silanol (B1196071) groups.
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation efficiency and reasonable run times.
Column Temperature 30-35 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm or 280 nmAromatic rings exhibit strong absorbance at these wavelengths, providing high sensitivity.
Injection Volume 5-20 µLA small injection volume prevents column overloading and peak distortion.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, versatile, and cost-effective method used for monitoring the progress of reactions involving this compound and for preliminary purity checks. rsc.org It is also instrumental in developing optimal solvent systems for column chromatography purification.

In a typical TLC analysis, a small amount of a solution of the compound is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its moderate polarity, this compound is expected to have a moderate retention factor (Rf) on silica gel with a non-polar to moderately polar eluent.

For related compounds, solvent systems such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in varying ratios have been shown to be effective. For instance, a starting material with similar structural motifs showed an Rf value of 0.26 in a 95:5 DCM:MeOH system. rsc.org The visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic rings will quench the fluorescence of the indicator in the silica gel, appearing as dark spots.

Interactive Data Table: Exemplary TLC Conditions for Related Aryl Benzyl Ethers

ParameterConditionPurpose/Observation
Stationary Phase Silica Gel 60 F254A polar adsorbent suitable for the separation of moderately polar organic compounds.
Mobile Phase Dichloromethane : Methanol (95:5)This eluent system provides good separation for compounds of moderate polarity.
Visualization UV light (254 nm)Allows for the non-destructive detection of UV-active compounds like this compound.
Expected Rf Value ~0.2-0.4The specific Rf value will depend on the exact eluent composition and temperature but is expected to be in this range for a compound of this polarity.

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 4 Methylsulfanyl Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and molecular geometry of organic compounds. nih.gov For molecules related to 1-(Benzyloxy)-4-(methylsulfanyl)benzene, DFT methods using basis sets such as B3LYP/6-311G(d,p) or B3LYP/6-311++G(d,p) have been successfully applied to optimize molecular structures and predict various properties. dntb.gov.uabanglajol.info

Studies on analogous structures show that this compound likely adopts a non-planar conformation. dntb.gov.ua The dihedral angle between the benzyloxy phenyl ring and the methylsulfanyl phenyl ring is a key geometric parameter. For a similar compound, this angle was determined to be 35.1(1)°. dntb.gov.ua The optimization of geometry using DFT allows for the calculation of theoretical bond lengths and angles, which typically show good correlation with experimental values derived from X-ray diffraction. nih.govresearchgate.net

The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. banglajol.infonih.gov A smaller energy gap suggests higher reactivity. dntb.gov.ua For example, a DFT study on a related benzyloxy derivative calculated a HOMO-LUMO gap of 3.17 eV, while another calculated a gap of 4.3347 eV. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net These maps reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding its interaction with other molecules. dntb.gov.ua

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Benzyloxy Derivatives

ParameterDescriptionTypical Calculated ValueReference
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.0814 eV nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.7466 eV nih.gov
Energy Gap (ΔE) Difference between LUMO and HOMO energies3.08 - 4.33 eV dntb.gov.uanih.gov
Electronegativity (χ) Measure of the power of an atom or group to attract electrons- nih.govresearchgate.net
Chemical Hardness (η) Resistance to change in electron distribution- nih.govresearchgate.net
Electrophilicity Index (ω) A measure of electrophilic power3.534 eV nih.gov
Chemical Softness (S) Reciprocal of chemical hardness- nih.govresearchgate.net

Mechanistic Studies of Synthetic Pathways and Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and transformation of this compound and its derivatives. Theoretical calculations can elucidate reaction pathways, identify transition states, and determine activation energies, offering a level of detail that is often difficult to obtain experimentally.

For instance, the synthesis of related benzyloxy chalcones via the Claisen-Schmidt condensation has been studied. banglajol.infonih.gov This reaction involves the condensation of a substituted benzaldehyde (B42025) (like 4-benzyloxybenzaldehyde) with an acetophenone. banglajol.info Quantum chemical methods can model this process to understand the stability of intermediates and the energetics of the reaction pathway, helping to optimize reaction conditions for better yields. banglajol.info

Similarly, the formation of Schiff bases, which involves the reaction of an amine with a carbonyl compound, has been analyzed computationally. nih.govresearchgate.net These studies help to confirm the proposed mechanisms and the geometric and electronic features of the resulting products. nih.gov By modeling the reaction of precursor molecules, researchers can predict the most likely reaction pathway and the structure of the final compound, which can then be validated against experimental data from techniques like NMR and FT-IR spectroscopy. nih.govbanglajol.info

Conformational Analysis and Intermolecular Interactions

In the solid state, the supramolecular assembly is stabilized by a network of intermolecular interactions. dntb.gov.ua Hirshfeld surface analysis is a common computational tool used to explore and quantify these interactions, such as C—H⋯O and C—H⋯π interactions. dntb.gov.uanih.gov The insertion of specific functional groups, like nitro groups in benzene (B151609) rings, has been shown to favor the formation of stronger C–H⋯O bonds and stacking interactions over weaker C–H⋯π interactions. rsc.org The study of these weak, non-covalent forces is essential for understanding crystal packing. nih.govresearchgate.net

Interaction energy calculations, performed at DFT levels, can quantify the strength of these interactions (e.g., electrostatic, dispersion, polarization, and repulsion energies), providing support for experimental findings from crystal structure analysis. dntb.gov.uanih.gov

Molecular Modeling and Docking Simulations for Structure-Reactivity Relationships

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. researchgate.netekb.eg This approach is central to structure-based drug design and helps in understanding structure-activity relationships (SAR). nih.gov

For derivatives containing benzyloxy or methylthio groups, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net In a typical docking simulation, the ligand is placed into the binding site of the receptor, and an algorithm calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. semanticscholar.orgnih.gov

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.netsemanticscholar.org For example, docking studies on inhibitors of the Keap1-Nrf2 protein-protein interaction revealed that a 2-(4-fluorobenzyloxy) substituent significantly improved potency. nih.gov Similarly, docking has been used to investigate the binding of benzyloxy derivatives to targets like heme and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net The insights gained from these simulations can guide the design of new, more potent and selective molecules. nih.govresearchgate.net

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Cheminformatics and QSAR/QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are used to predict the activity or properties of new, untested compounds.

A QSAR/QSPR model is built using a set of molecules with known activities or properties and a collection of calculated molecular descriptors. nih.govnih.gov These descriptors can be classified as classical (e.g., hydrophobic and steric terms) or quantum chemical (e.g., atomic charges, orbital energies). nih.gov For benzene derivatives, QSAR models have been developed using descriptors based on the energies and nodal orientations of pi-like frontier orbitals. nih.gov

Cheminformatics tools are also used to analyze large datasets of molecules. nih.gov Techniques like chemical space visualization, using methods such as t-SNE with molecular fingerprints (e.g., ECFP4), can help to understand the structural diversity of a compound library and identify regions of chemical space populated by active or inactive molecules. nih.gov This analysis can reveal subtle structural differences that are critical for biological activity. nih.gov For series of related compounds, 3D-QSAR methods can be employed to build predictive models based on the three-dimensional conformations of the molecules. researchgate.net

Applications As a Synthetic Intermediate and Building Block in Organic Synthesis

Role in the Construction of Complex Molecules

The benzyloxy-phenyl motif is a common feature in the synthesis of intricate molecular structures, including natural products and functional materials. While direct examples employing 1-(Benzyloxy)-4-(methylsulfanyl)benzene in total synthesis are not extensively documented in premier literature, the utility of its core structure is well-established through the use of closely related analogues.

A notable example is the synthesis of advanced liquid crystals. The compound 4-benzyloxyphenol, a structural relative of the title compound, is a key starting material in the preparation of the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.gov The synthesis involves the esterification of 4-benzyloxyphenol with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. nih.gov This multi-step synthesis highlights how the benzyloxy-substituted aromatic ring acts as a foundational unit upon which a larger, highly ordered molecular system is built. nih.gov

Another significant area where this structural unit is employed is in the synthesis of heterocyclic scaffolds. For instance, 4-benzyloxyindole, a protected form of 4-hydroxyindole (B18505) which is a key structural motif in many biologically active compounds, is synthesized from 6-benzyloxy-2-nitrotoluene. orgsyn.org This multi-step process, which involves condensation and reductive cyclization, demonstrates the importance of the benzyloxy group as a protecting element during the construction of the indole (B1671886) ring system. orgsyn.org

The following table summarizes the starting materials and the resulting complex molecules in these illustrative syntheses.

Starting MaterialSynthetic TargetApplication Area
4-Benzyloxyphenol4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateLiquid Crystals
6-Benzyloxy-2-nitrotoluene4-BenzyloxyindoleHeterocyclic Synthesis

Precursor to Biologically Relevant Scaffolds and Chemical Probes

The 1-(benzyloxy)phenyl moiety is a cornerstone in the development of new therapeutic agents and chemical probes, primarily due to its role as a protected phenol (B47542) that can be unmasked to reveal a potentially active hydroxyl group.

A compelling example is the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines designed as potential inhibitors of Mycobacterium tuberculosis. nih.gov In this work, various substituted benzyl (B1604629) bromides are reacted with 4-cyanophenol to produce 4-(benzyloxy)benzonitriles. nih.gov These intermediates are subsequently reduced to the corresponding 4-(benzyloxy)benzylamines, which are then coupled with 4,7-dichloroquinoline (B193633) to yield the final products. nih.gov Two of the synthesized compounds, featuring chloro and fluoro substituents on the benzyloxy ring, displayed significant antimycobacterial activity. nih.gov

The synthesis of these potential anti-tuberculosis agents is outlined below:

Step 1: Reaction of 4-cyanophenol with substituted benzyl bromides to form 4-(benzyloxy)benzonitriles.

Step 2: Reduction of the nitrile group to an amine, yielding 4-(benzyloxy)benzylamines.

Step 3: Nucleophilic substitution reaction with 4,7-dichloroquinoline to produce the target N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Furthermore, the utility of related structures is seen in the synthesis of the anti-asthma drug (R,R)-formoterol, which utilizes a chiral amine precursor, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. google.com While this example features a methoxy (B1213986) group, the underlying principle of using a protected phenol (in this case, as a methyl ether, but a benzyl ether is also a common strategy) in the synthesis of a pharmaceutically active molecule is a key concept in medicinal chemistry.

Utility in Methodological Development for Carbon-Heteroatom Bond Formation

The methylsulfanyl group in this compound is a key functional handle for methodological developments, particularly after oxidation. The oxidation of the thioether to a sulfoxide (B87167) or a sulfone dramatically alters its electronic properties and reactivity, opening up new avenues for bond formation.

The oxidation of a related compound, 1-(methylthio)-4-(4-nitrophenoxy)benzene, to its corresponding sulfoxide, 1-(methylsulfinyl)-4-(4-nitrophenoxy)benzene, is achieved in high yield using 3-chloroperbenzoic acid. prepchem.com The resulting methylsulfinyl group is a chiral center and can influence the stereochemistry of subsequent reactions.

Further oxidation to the methylsulfonyl group creates an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonyl group activates the aromatic ring towards attack by nucleophiles. This allows for the formation of new carbon-heteroatom bonds at the position of the sulfonyl group. For example, the synthesis of 4-methylsulfonyl methylbenzene from 4-toluene sulfonyl chloride involves a reduction to the sulfinate followed by methylation, demonstrating the manipulation of sulfur-based functional groups to form C-S bonds. google.com

While not directly demonstrated on 1-(Benzyloxy)-4-(methylsulfonyl)benzene, the general principle is that the methylsulfonyl group can be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates), providing a powerful method for the formation of C-O, C-N, and C-S bonds. This makes the parent compound, this compound, a latent substrate for such important bond-forming strategies.

Contribution to the Synthesis of Diverse Aromatic Systems

This compound and its derivatives are valuable precursors for the synthesis of a wide array of substituted aromatic and heterocyclic systems. The two functional groups can be manipulated independently or in concert to build molecular complexity.

As previously mentioned, 4-benzyloxyphenol is a crucial building block in the synthesis of the multi-ring liquid crystal BDBB, showcasing its role in creating complex, ordered aromatic materials. nih.gov The synthesis involves the formation of multiple ester linkages, resulting in a large, conjugated system with specific material properties. nih.gov

The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines also exemplifies the construction of a complex aromatic system, in this case, a medicinally relevant heterocyclic scaffold. nih.gov The benzyloxy-phenyl portion of the molecule is coupled to a quinoline (B57606) ring, a privileged structure in drug discovery.

Moreover, the methylsulfanyl group itself can be a handle for diversification. While less common than for aryl halides, thioethers can participate in certain metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The oxidation of the sulfide (B99878) to a sulfone, as discussed, also provides a route to biaryl systems through displacement of the sulfonyl group.

The versatility of the benzyloxy-phenyl scaffold in generating diverse aromatic systems is highlighted by the range of final products that can be accessed, as shown in the table below.

Precursor MoietyReaction TypeResulting Aromatic System
4-BenzyloxyphenolEsterificationPhenyl Benzoate Liquid Crystal
4-(Benzyloxy)benzylamineNucleophilic Aromatic SubstitutionSubstituted Quinolines
4-(Methylsulfonyl)phenylNucleophilic Aromatic SubstitutionBiaryls, Aryl Ethers, Aryl Amines

Future Research Trajectories and Innovations

Development of Eco-Friendly and Sustainable Synthetic Protocols

The chemical industry's increasing emphasis on green chemistry principles necessitates the development of environmentally benign synthetic routes for all chemical compounds, including 1-(benzyloxy)-4-(methylsulfanyl)benzene. cambridgescholars.com Future research will likely focus on replacing traditional synthetic methods, which may rely on hazardous solvents and stoichiometric reagents, with more sustainable alternatives.

Key areas of investigation will include:

Aqueous Media Synthesis: Exploring the use of water as a reaction solvent, which is an inexpensive and environmentally friendly option. nih.govresearchgate.net Research has demonstrated successful synthesis of sulfonamides and azoxybenzenes in aqueous media, suggesting the potential for adapting these conditions for the C-O and C-S bond formations required for this compound. nih.govresearchgate.net

Alternative Energy Sources: The application of microwave irradiation and ultrasound sonication are established green techniques that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.com The synthesis of various heterocyclic compounds has been significantly improved using these methods, offering a template for future work. mdpi.comnih.gov

Catalyst and Solvent Recycling: A core tenet of green chemistry is the ability to reuse reaction components. cambridgescholars.com Future protocols would aim to employ reusable catalysts and green solvents like ionic liquids or trifluorotoluene, which have been shown to be effective in related etherification and thioetherification reactions. nih.govbeilstein-journals.org

The table below outlines a comparison of traditional versus potential green synthetic parameters for the formation of the core ether and thioether bonds relevant to this compound.

ParameterTraditional Williamson Ether/Thioether SynthesisPotential Green AlternativeScientific Rationale
Solvent Dipolar aprotic (e.g., DMF, NMP) acsgcipr.orgWater, Propylene Carbonate, Ionic Liquids nih.govnih.govnih.govReduces use of toxic and reprotoxic solvents. acsgcipr.orgresearchgate.net
Energy Input Conventional heating (hours/days) mdpi.comMicrowave, Ultrasound mdpi.comReduces reaction time to minutes, lowers energy consumption. mdpi.com
Base Strong bases (e.g., NaH)Weaker, recyclable bases (e.g., K₂CO₃) nih.govImproves safety profile and allows for easier workup.
Catalysis Often stoichiometric reagentsCatalytic amounts of transition metals or organocatalysts organic-chemistry.orgIncreases atom economy and reduces waste. organic-chemistry.org

This table is generated based on data from multiple sources to illustrate potential research directions.

Exploration of Novel Catalytic Systems for Selective Functionalization

The structure of this compound contains multiple sites susceptible to functionalization, including the aromatic rings and the benzylic position. Future research will focus on developing highly selective catalytic systems to modify the molecule at specific positions, thereby creating a library of novel derivatives.

C-H Functionalization: Direct C-H bond functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. rsc.org Research into the photoredox organocatalysis for the direct arylation of benzylic ethers demonstrates a pathway to modify the CH₂ group in this compound. nih.gov Similarly, nickel-catalyzed methods for the arylation of sp³ C-H bonds could be explored. acs.org Transition metal complexes can acidify benzylic protons upon coordination, facilitating deprotonation and subsequent reaction with electrophiles. rsc.org

Copper-Catalyzed C-S Coupling: Copper-catalyzed reactions are well-established for forming C-S bonds. nih.gov Novel methodologies using Cu(OTf)₂ have been developed for coupling benzyl (B1604629) alcohols with thiols under mild conditions. nih.govresearchgate.net These systems could be refined for the synthesis of this compound itself or for its further functionalization.

Metal-Free Catalysis: To further enhance the sustainability of synthetic modifications, metal-free catalytic systems are highly desirable. organic-chemistry.org Organocatalytic approaches, such as those using organophosphorus catalysts for deoxygenative thioetherification, could provide green alternatives for derivatization. organic-chemistry.org

The following table summarizes promising catalytic systems that could be investigated for the selective functionalization of this compound.

Catalytic SystemTarget SiteType of FunctionalizationPotential Advantage
Iridium Photoredox/Thiol Organocatalysis nih.govBenzylic C-HArylationUses visible light; mild conditions. nih.gov
Nickel-Hydride Catalysis acs.orgBenzylic C-HArylationHigh regioselectivity and chemoselectivity. acs.org
Copper(II) Triflate nih.govresearchgate.netC-S Bond FormationThioetherificationMild conditions, broad substrate scope. nih.govresearchgate.net
Organophosphorus Catalysis organic-chemistry.orgC-S Bond FormationDehydroxylative ThioetherificationMetal-free, driven by Pᴵᴵᴵ/Pⱽ=O redox cycling. organic-chemistry.org

This table is generated based on findings from multiple research articles.

Integration into Automated Synthesis and Flow Chemistry Platforms

To enhance the efficiency, safety, and scalability of producing this compound and its derivatives, future research will explore the transition from traditional batch synthesis to continuous flow chemistry. youtube.com Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. youtube.comyoutube.com

The key benefits for this specific compound would be:

Improved Process Control: The precise control in a flow reactor allows for fine-tuning of the reaction to minimize byproduct formation. youtube.com

Enhanced Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with potentially energetic or hazardous intermediates. youtube.com

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration, bypassing the challenges of scaling up batch reactors. youtube.com

The U.S. Food and Drug Administration (FDA) has shown support for the adoption of continuous flow manufacturing in the pharmaceutical sector, highlighting its potential for more efficient and reliable production. youtube.com The development of a flow synthesis protocol for this compound would represent a significant technological advancement.

Expanding the Scope of Derivatization for Material Science Applications (Hypothetical)

The unique combination of a sulfur-containing moiety and an aromatic scaffold in this compound makes it a hypothetical candidate for applications in materials science. Organosulfur compounds are known to be crucial in the development of advanced materials. acs.orgnih.gov

Future hypothetical research could explore:

Conductive Polymers: The methylsulfanyl group is a key feature. Polythiophene and its derivatives are among the most studied conductive polymers due to their electronic properties and stability. nih.govnih.gov It is conceivable that this compound could be functionalized and polymerized to create novel conductive materials. The benzyloxy group could be used to tune solubility or other physical properties of the resulting polymer. Research into synthesizing conductive polymers from various monomers provides a foundational methodology for such an exploration. nih.govresearchgate.netmdpi.com

Self-Assembled Monolayers (SAMs): Thiols and thioethers are known to bind strongly to gold surfaces, forming highly ordered self-assembled monolayers. britannica.com These SAMs have potential applications in nanoscale electronics, sensors, and biosensors. britannica.com Derivatives of this compound could be designed to form functional SAMs, where the benzyloxy tail could be further modified to impart specific chemical or physical properties to the surface.

The table below outlines hypothetical material science applications and the key structural features of this compound that would be exploited.

Hypothetical ApplicationKey Structural FeatureRationale
Monomer for Conductive Polymers Thioether and Aromatic RingsThe sulfur atom and π-conjugated system are essential for charge transport in polymers like polythiophene. nih.govnih.gov
Component for Self-Assembled Monolayers Thioether (Sulfur atom)The strong affinity of sulfur for gold surfaces is the basis for SAM formation. britannica.com
Functional Optical Materials Aromatic Rings and SubstituentsThe photophysical properties of materials can be tuned by altering substituents on aromatic systems. nih.gov

This table is generated based on established principles in materials science and organosulfur chemistry.

Advancements in Spectroscopic Techniques for In-situ Reaction Monitoring

To achieve the goals of developing greener protocols and novel catalytic systems, a deep mechanistic understanding is required. nih.gov Future research will heavily rely on advanced in-situ spectroscopic techniques to monitor the synthesis and functionalization of this compound in real-time. nih.gov

In-situ Spectroscopy (IR, NMR, Raman): These techniques allow for the direct observation of reactive intermediates and the tracking of reactant consumption and product formation without disturbing the reaction. nih.govspectroscopyonline.comfrontiersin.org For instance, in-situ IR spectroscopy can monitor changes in chemical bonding, while in-situ NMR can provide detailed structural information on species in solution as a reaction progresses. frontiersin.orgrsc.org

Real-time Process Optimization: By providing immediate feedback on the reaction's progress, in-situ spectroscopy enables rapid optimization of conditions such as temperature, pressure, and catalyst loading. azom.com This is particularly valuable when integrated with flow chemistry platforms, allowing for automated, closed-loop optimization of the synthesis of this compound. azom.com

The ability to probe reaction mechanisms at a molecular level is crucial for moving from empirical discovery to rational design of catalysts and processes. nih.govnih.govacs.org

Q & A

Basic: What are the recommended synthetic routes for 1-(Benzyloxy)-4-(methylsulfanyl)benzene?

Methodological Answer:
A common approach involves sequential functionalization of the benzene ring. First, introduce the benzyloxy group via O-alkylation of 4-(methylsulfanyl)phenol using benzyl bromide under basic conditions (e.g., K₂CO₃ in THF/methanol) . Alternatively, nucleophilic aromatic substitution (SₙAr) on 1-chloro-4-(benzyloxy)benzene with methylthiolate (CH₃S⁻) could be explored. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using TLC and melting point analysis.

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : The benzyloxy group’s methylene protons (OCH₂Ph) appear as a singlet at δ ~4.9–5.1 ppm, while methylsulfanyl (SCH₃) protons resonate as a singlet at δ ~2.5–2.7 ppm. Aromatic protons split into distinct patterns based on substituent positions .
  • IR Spectroscopy : Confirm C-O (benzyloxy) at ~1250 cm⁻¹ and C-S (methylsulfanyl) at ~650 cm⁻¹.
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (M⁺) at m/z 244 (C₁₄H₁₄OS) and fragmentation patterns (e.g., loss of benzyloxy or SCH₃ groups) .

Advanced: How does the methylsulfanyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The methylsulfanyl group acts as a directing group in electrophilic substitution and participates in oxidation reactions. For example:

  • Oxidation : React with H₂O₂/acid to form the sulfoxide (CH₃S(O)-) or sulfone (CH₃SO₂-), altering electronic properties .
  • Cross-Coupling : Use Pd-catalyzed C-S activation for Suzuki-Miyaura coupling with aryl boronic acids. Monitor reaction progress via GC-MS to optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) .

Table 1 : Oxidation Outcomes of Methylsulfanyl Group

Oxidizing AgentProductΔfH° (kJ/mol)Reference
H₂O₂ (30%)Sulfoxide+216 (CIDC)
KMnO₄SulfoneN/A

Advanced: What computational methods predict thermochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG°). Compare with experimental data from NIST thermochemistry databases .
  • Reactivity Analysis : Use Fukui indices to identify nucleophilic/electrophilic sites. The benzyloxy group’s oxygen and sulfanyl sulfur are key reactive centers.

Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts?

Methodological Answer:
Discrepancies may arise from solvent effects, concentration, or instrumentation. For example:

  • Solvent Polarity : Aromatic protons in CDCl₃ vs. DMSO-d₆ show shifts up to 0.3 ppm.
  • Substituent Effects : Compare with structurally analogous compounds (e.g., 1-(Benzyloxy)-4-fluorobenzene: δ 7.2–7.4 ppm for aromatic protons ). Validate using internal standards (e.g., TMS) and replicate conditions from literature.

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; methylsulfanyl derivatives may release H₂S upon decomposition .
  • PPE : Wear nitrile gloves and safety goggles.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation.

Advanced: How does the electronic interplay between benzyloxy and methylsulfanyl groups affect regioselectivity?

Methodological Answer:

  • Electron Donation : The benzyloxy group (-OCH₂Ph) donates electrons via resonance, activating the ring for electrophilic substitution at the para position.
  • Steric Effects : Methylsulfanyl (-SCH₃) is weakly electron-donating but sterically shields the adjacent position. Computational modeling (e.g., NBO analysis) quantifies these effects .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Normal-Phase HPLC : Use a silica column with isocratic elution (hexane:ethyl acetate, 9:1 v/v). Monitor at 254 nm.
  • Prep-TLC : For small-scale purification, employ silica-coated plates (250 µm thickness) and visualize under UV light.

Advanced: Can this compound serve as a precursor for bioactive molecules?

Methodological Answer:
Yes. The benzyloxy group enhances lipophilicity for blood-brain barrier penetration, while the sulfanyl group can be functionalized into sulfonamides or sulfoxides with potential biological activity. For example:

  • Antimicrobial Derivatives : Replace SCH₃ with a nitrovinyl group (e.g., via Michael addition) to study antibacterial effects .

Data Analysis: How to interpret conflicting results in oxidation studies?

Methodological Answer:
Contradictions may arise from reaction conditions:

  • Temperature : Sulfoxide formation dominates at 25°C, while sulfones require >80°C .
  • Catalyst : Use MoO₃ for selective sulfone synthesis. Confirm products via ¹H NMR (sulfoxide: δ 2.7–3.0 ppm; sulfone: δ 3.1–3.3 ppm for SCH₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.